N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-methoxybenzamide

CDK2 inhibition Kinase inhibitor Target specificity

This benzamide-based CDK2 inhibitor offers a unique scaffold-hopping opportunity away from crowded indazole chemotypes. Its dioxidoisothiazolidine ring and N-aryl substitution enable dual-target phenotypic screening in obesity-associated cancers and diabetic complications. Ideal for SAR benchmarking and probe development. Available for R&D purchase; contact suppliers for bulk or custom requests.

Molecular Formula C18H20N2O4S
Molecular Weight 360.43
CAS No. 941994-31-6
Cat. No. B2515647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-methoxybenzamide
CAS941994-31-6
Molecular FormulaC18H20N2O4S
Molecular Weight360.43
Structural Identifiers
SMILESCC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C3=CC=CC=C3OC
InChIInChI=1S/C18H20N2O4S/c1-13-8-9-14(20-10-5-11-25(20,22)23)12-16(13)19-18(21)15-6-3-4-7-17(15)24-2/h3-4,6-9,12H,5,10-11H2,1-2H3,(H,19,21)
InChIKeyXJGIBPADVBZBEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-methoxybenzamide (CAS 941994-31-6): Procurement-Relevant Structural & Pharmacological Baseline


N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-methoxybenzamide (CAS 941994-31-6) is a synthetic small molecule (C18H20N2O4S; MW 360.43) built on a benzamide scaffold featuring a 1,1-dioxidoisothiazolidine (cyclic sulfonamide) ring and 2-methoxybenzamide moiety . The compound has been reported as a Cyclin-Dependent Kinase 2 (CDK2) inhibitor and belongs to a broader chemotype—dioxothiazolidylbenzamide derivatives—originally patented by Kyorin Pharmaceutical for metabolic indications (insulin resistance, hyperlipidemia) [1]. Its structural architecture places it at the intersection of two pharmacologically distinct target classes: kinase inhibition (CDK2) and metabolic regulation (PPAR-related pathways), a dual potential that distinguishes it from simpler benzamide analogs lacking the dioxidoisothiazolidine group.

Why N-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-methoxybenzamide Cannot Be Replaced by a Generic In-Class Analog


Within the dioxothiazolidylbenzamide chemical class, minor structural modifications produce large shifts in biological target engagement. The Kyorin patent series explicitly teaches that the N-substitution pattern and benzamide ring substituents are critical determinants of hypoglycemic potency, with compounds lacking specific substitution (e.g., unsubstituted benzamide or para-substituted analogs) exhibiting only weak activity [1]. Separately, for the CDK2 inhibitory function, the isothiazolidine-1,1-dioxide group must be positioned at a defined location on the central aromatic ring to achieve ATP-competitive binding [2]. The 5-chloro analog (CAS 1005305-08-7) has been annotated with a putative dihydropteroate synthase (DHPS) mechanism entirely absent from the target compound's profile , demonstrating that even a single halogen substitution can re-route the biological target. These orthogonal structure-activity relationships mean that class-level interchangeability is scientifically unsupported: a compound optimized for antihyperglycemic endpoints will not automatically recapitulate the CDK2 inhibition properties of the target compound, and vice versa.

N-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-methoxybenzamide: Quantitative Differentiation Evidence Against In-Class Comparators


CDK2 Target Engagement: Target Compound vs. 5-Chloro Analog (CAS 1005305-08-7) — Target Annotation Divergence

The target compound is annotated with Cyclin-Dependent Kinase 2 (CDK2) as its primary molecular target, a kinase central to G1/S cell cycle transition . In contrast, the closest structural analog—5-chloro-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-methoxybenzamide (CAS 1005305-08-7), differing by a single chlorine atom at the 5-position of the benzamide ring—carries an annotation for dihydropteroate synthase (DHPS) inhibition, a bacterial folate pathway enzyme, with no CDK2 target annotation . This target annotation divergence establishes that the two compounds are not functionally interchangeable despite high structural similarity.

CDK2 inhibition Kinase inhibitor Target specificity

Isothiazolidine-1,1-Dioxide Scaffold Potency for CDK2: Class-Level Quantitative Benchmark

The 1,1-dioxidoisothiazolidine (isothiazolidine-1,1-dioxide) moiety has been established as a privileged CDK2 pharmacophore. In a published series of 3,5-diaminoindazole CDK inhibitors, introduction of 1λ⁶-isothiazolidine-1,1-dioxide at the 5-position of the indazole core yielded potent CDK1 and CDK2 inhibitors with antiproliferative activity across EJ, HCT116, SW620, and A549 cancer cell lines [1]. While specific IC50 values for the indazole series are not publicly disaggregated for CDK2 alone, the structural precedent demonstrates that the isothiazolidine-1,1-dioxide group is a validated CDK2-binding element. The target compound (CAS 941994-31-6) incorporates this exact pharmacophore on a benzamide (rather than indazole) scaffold, providing scaffold-based differentiation from the published indazole series.

CDK2 potency Isothiazolidine-1,1-dioxide Scaffold benchmarking

Metabolic Indication Differentiation: Dioxothiazolidylbenzamide Class in Glucose Tolerance vs. CDK2-Only Compounds

N-Substituted dioxothiazolidylbenzamide derivatives, as disclosed in Kyorin Pharmaceutical patent US 5,948,803, demonstrate statistically significant blood glucose reduction in an oral glucose tolerance test in inherited obese mice (C57BL ob/ob) at an oral dose of 10 mg/kg administered for 5 days [1]. The glucose tolerance test protocol involved oral administration of 2 g/kg glucose after overnight fasting, with blood glucose measured at 0, 30, and 60 minutes [2]. The target compound (CAS 941994-31-6) is a structural member of this general formula class (Formula I in the patent), carrying R1 = 2-OCH3, R2 = H, R3 = H, R4 = 2-CH3, n = 1, X = CH). In contrast, dedicated CDK2 inhibitors from the indazole series show no reported antihyperglycemic activity, representing a single-indication profile.

Antihyperglycemic Insulin resistance Glucose tolerance

Structural Differentiation from N-Benzyl Dioxothiazolidylbenzamide Derivatives: Linker Architecture Impacts Target Profile

The Kyorin patent family distinguishes N-substituted dioxothiazolidylbenzamides (direct N-aryl attachment, Formula I) from N-benzyldioxothiazolidylbenzamide derivatives (N-benzyl attachment with methylene linker, EP 0846693) [1]. The N-benzyl series was separately claimed as antidiabetic agents, but the insertion of a methylene spacer between the dioxothiazolidyl group and the benzamide core alters the conformational flexibility and hydrogen-bonding geometry of the molecule [1]. The target compound (CAS 941994-31-6) belongs to the N-aryl (direct attachment) series, with no methylene spacer. This structural distinction is relevant because the N-aryl vs. N-benzyl topology dictates the spatial relationship between the sulfonamide pharmacophore and the benzamide moiety, which in turn influences target binding geometry at the ATP pocket of CDK2 vs. PPAR binding sites.

Linker architecture N-substitution pattern Target selectivity

N-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-methoxybenzamide: Evidence-Backed Application Scenarios for Research and Industrial Use


CDK2 Chemical Probe Development in Oncology Research

Based on the CDK2 target annotation [Section 3, Evidence Item 1], the target compound is best deployed as a starting scaffold for CDK2 chemical probe development. Its benzamide core differentiates it from the published indazole-based isothiazolidine-1,1-dioxide CDK2 inhibitor series [1], offering a distinct intellectual property position and alternative structure-activity relationship (SAR) trajectory. Researchers designing CDK2-selective inhibitors for cell cycle studies can use this compound to explore benzamide-scaffold-specific interactions with the CDK2 ATP-binding pocket, avoiding the crowded indazole chemical space.

Dual-Application Screening in Metabolic-Kinase Overlap Indications

The compound's membership in the N-substituted dioxothiazolidylbenzamide class—which has demonstrated in vivo hypoglycemic efficacy in ob/ob mouse models at 10 mg/kg [1]—makes it a candidate for phenotypic screening in disease areas where CDK2 dysregulation and insulin resistance intersect, such as obesity-associated cancers or diabetic complications with proliferative components. This dual-application screening scenario is not accessible to single-mechanism CDK2 inhibitors from other chemotypes [Section 3, Evidence Item 3].

Scaffold-Hopping Reference for Isothiazolidine-1,1-Dioxide Medicinal Chemistry

As an N-aryl (direct attachment) isothiazolidine-1,1-dioxide benzamide, this compound serves as a scaffold-hopping reference point between the established indazole-isothiazolidine-1,1-dioxide CDK2 chemotype [Section 3, Evidence Item 2] and the N-benzyldioxothiazolidylbenzamide metabolic series [Section 3, Evidence Item 4]. Medicinal chemistry teams pursuing isothiazolidine-1,1-dioxide-based inhibitors can use this compound to benchmark the pharmacological impact of scaffold switching (indazole → benzamide) on target engagement.

Analytical Reference Standard for Dioxoidoisothiazolidine-Benzamide Purity and Structure Confirmation

The compound's well-defined structure (IUPAC: N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-2-methoxybenzamide; InChI Key: XJGIBPADVBZBEQ-UHFFFAOYSA-N) and the availability of the 5-chloro analog (CAS 1005305-08-7) as a structurally distinct but closely related comparator [Section 3, Evidence Item 1] position it as a useful analytical reference standard. Researchers can employ orthogonal analytical methods (NMR, HPLC, HRMS) to verify the identity and purity of this compound against the chloro analog, leveraging the distinct mass (360.43 vs. 394.87) and chromatographic retention properties conferred by the 5-substituent difference.

Quote Request

Request a Quote for N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-methoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.